2-(2-Chloro-4-ethoxyphenyl)benzoic acid
Description
2-(2-Chloro-4-ethoxyphenyl)benzoic acid is a benzoic acid derivative featuring a phenyl group substituted at the 2-position of the main benzene ring. The attached phenyl group itself bears a chlorine atom at position 2 and an ethoxy group (-OCH₂CH₃) at position 4. This substitution pattern creates a biphenyl structure with distinct electronic and steric properties. The molecular formula is C₁₅H₁₃ClO₃, and its molar mass is 276.45 g/mol.
Properties
IUPAC Name |
2-(2-chloro-4-ethoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-2-19-10-7-8-12(14(16)9-10)11-5-3-4-6-13(11)15(17)18/h3-9H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXHKKQDXBUTQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC=CC=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683375 | |
| Record name | 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261995-26-9 | |
| Record name | 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-ethoxyphenyl)benzoic acid typically involves the acylation of 2-chloro-4-ethoxybenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Chloro-4-ethoxyphenyl)benzoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-ethoxyphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy-substituted benzoic acids.
Substitution: Amino or thiol-substituted benzoic acids.
Scientific Research Applications
2-(2-Chloro-4-ethoxyphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-ethoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and ethoxy groups enhance its ability to bind to enzymes and receptors, modulating their activity. The compound may inhibit or activate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Position: The target compound’s 2-Cl and 4-OCH₂CH₃ substituents create a meta-directing electronic environment on the phenyl ring. In contrast, analogs like 2-(4-Chloro-2-methoxyphenyl)benzoic acid feature substituents in swapped positions (4-Cl, 2-OCH₃), altering resonance and inductive effects. Ethoxy (-OCH₂CH₃) vs.
Acidity :
- The electron-withdrawing Cl group may enhance the acidity of the benzoic acid proton (COOH) by stabilizing the deprotonated form. Ethoxy’s electron-donating nature could partially counteract this effect.
Physicochemical Properties
- Solubility :
- Polar substituents like -COOH and -OCH₂CH₃ may improve aqueous solubility, though steric effects from ethoxy could reduce it relative to smaller groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
